molecular formula C22H21F2NO2S B2739615 3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide CAS No. 344270-59-3

3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide

Cat. No.: B2739615
CAS No.: 344270-59-3
M. Wt: 401.47
InChI Key: LPNRWDUZRQLBKU-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a thiophene ring substituted with a carboxamide group, a methoxy group attached to a tert-butylphenyl ring, and a difluorophenyl group

Scientific Research Applications

3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction can be employed to couple a boronic acid derivative of the thiophene ring with an aryl halide to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)benzamide
  • 3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide lies in its specific substitution pattern and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO2S/c1-22(2,3)15-6-4-14(5-7-15)13-27-19-10-11-28-20(19)21(26)25-18-9-8-16(23)12-17(18)24/h4-12H,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNRWDUZRQLBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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